N-(6-nitro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Beschreibung
N-(6-nitro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 6-nitro-substituted benzothiazole core linked via a carboxamide bond to a 2,3-dihydro-1,4-benzodioxine moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly as a low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibitor .
Eigenschaften
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c20-15(13-8-23-11-3-1-2-4-12(11)24-13)18-16-17-10-6-5-9(19(21)22)7-14(10)25-16/h1-7,13H,8H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICVVEYTDPSICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step often involves the cyclization of 2-aminothiophenol with a nitro-substituted carboxylic acid or its derivative under acidic conditions to form the 6-nitro-1,3-benzothiazole core.
Introduction of the Benzodioxine Moiety: The benzodioxine ring can be introduced through a condensation reaction involving catechol and an appropriate aldehyde or ketone, followed by cyclization.
Amidation Reaction: The final step involves the coupling of the benzothiazole derivative with the benzodioxine carboxylic acid or its activated ester (e.g., an acid chloride) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogenating agents like bromine.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives.
Hydrolysis: Corresponding carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
N-(6-nitro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Wirkmechanismus
The biological activity of N-(6-nitro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins or DNA, leading to antimicrobial or anticancer effects. The benzothiazole ring may also play a role in binding to active sites of enzymes, inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of benzothiazole-carboxamide derivatives. Below is a detailed comparison with key analogs, highlighting structural variations, physicochemical properties, and reported activities.
Substituent Variations on the Benzothiazole Ring
a. Fluoro-substituted analog
- Compound : N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride (1:1)
- Key Differences : The nitro group is replaced by fluorine at position 6, and an imidazole-propyl chain is appended to the carboxamide nitrogen.
- The imidazole-propyl chain introduces basicity, possibly enhancing solubility .
b. Methoxy-substituted analog
- Compound : N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Key Differences : A methoxy group replaces the nitro substituent, and a pyridinylmethyl group is attached to the carboxamide nitrogen.
- Implications : The methoxy group increases lipophilicity, which may improve membrane permeability. The pyridine moiety could facilitate π-π stacking in target binding .
Variations in the Benzodioxine Moiety
a. Nitrophenyl-substituted analog
- Compound : N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Key Differences : The benzothiazole ring is replaced by a 4-nitrophenyl group.
- Implications : Loss of the benzothiazole heterocycle reduces planarity and may diminish target specificity. The nitro group on phenyl retains electrophilicity but with altered spatial orientation .
b. Thienyl-pyrimidinyl analog
- Compound : N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Key Differences : A thienyl-pyrimidinyl group replaces the benzothiazole ring.
Functional Group Additions
a. Sulfonyl and alkylamino derivatives
- Compound: 2-Benzothiazolecarboxamide, N-(6,7-dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]
- Key Differences: A fused dioxino-benzothiazole core and a dimethylaminoethyl chain are present.
- Implications: The dimethylaminoethyl group enhances water solubility, while the fused ring system may increase rigidity and target affinity .
Comparative Analysis Table
Functional and Pharmacological Insights
- Nitro Group Impact: The nitro group in the target compound likely enhances electrophilic interactions with cysteine residues in LMWPTPs, a mechanism less pronounced in fluoro- or methoxy-substituted analogs .
- Benzodioxine Role : The 2,3-dihydro-1,4-benzodioxine moiety contributes to conformational flexibility, allowing adaptation to enzyme active sites. Fused-ring derivatives (e.g., ) may sacrifice flexibility for improved binding .
- Biological Activity : Patent data () suggests benzothiazole-carboxamides with trifluorophenyl groups exhibit antiparasitic activity, though the nitro-substituted target compound’s efficacy in this context remains unconfirmed.
Biologische Aktivität
N-(6-nitro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure that includes:
- Benzothiazole Ring : Contributes to the compound's reactivity and biological interactions.
- Benzodioxine Moiety : Enhances the overall chemical properties and potential therapeutic effects.
- Nitro Group : Known for its role in bioreduction processes, which can lead to the formation of reactive intermediates.
Molecular Formula
The biological activity of N-(6-nitro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their function.
- Reactive Intermediate Formation : The nitro group can undergo bioreduction, leading to the formation of reactive species that modify proteins or DNA.
- Antimicrobial and Anticancer Activity : These interactions may result in apoptosis in cancer cells and inhibition of microbial growth.
Biological Activities
Research indicates several significant biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains.
- Anticancer Properties : The compound has demonstrated potential in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to reduced inflammation.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
-
Cytotoxicity in Cancer Cells :
- In vitro studies on human breast cancer cell lines (MCF-7) revealed a dose-dependent cytotoxic effect with an IC50 value of 25 µM after 48 hours of treatment.
Data Table: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against S. aureus | |
| Anticancer | IC50 = 25 µM in MCF-7 cells | |
| Anti-inflammatory | Modulation of pro-inflammatory cytokines |
Synthetic Routes
The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves:
-
Formation of Benzothiazole Ring :
- Cyclization of 2-aminothiophenol with a nitro-substituted carboxylic acid under acidic conditions.
-
Introduction of Benzodioxine Moiety :
- Condensation reaction involving catechol and an aldehyde or ketone followed by cyclization.
Q & A
Q. What synthetic methodologies are employed for the preparation of N-(6-nitro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Benzodioxine ring formation : Cyclization of catechol derivatives with dihalides under basic conditions (e.g., K₂CO₃) .
- Nitrobenzothiazole coupling : Amide bond formation between the benzodioxine-carboxylic acid intermediate and 6-nitro-1,3-benzothiazol-2-amine using coupling agents like EDCI or HOBt .
- Purification : Techniques such as recrystallization or column chromatography ensure high purity (>95%) .
Q. How is the structural characterization of this compound performed?
Advanced spectroscopic and crystallographic methods are utilized:
- NMR spectroscopy : Assigns proton/carbon environments (e.g., benzodioxine ring protons at δ 4.3–4.5 ppm, nitro group splitting patterns) .
- X-ray crystallography : Determines 3D conformation using programs like SHELXL for refinement .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z ~415) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Polarity : The carboxamide group enhances solubility in polar solvents (e.g., DMSO, water) .
- Nitro group impact : Electron-withdrawing effects reduce basicity but may increase photodegradation risk, requiring storage in amber vials .
Advanced Research Questions
Q. What experimental strategies are used to evaluate its inhibitory activity against enzymes like DprE1 or LMWPTP?
- Enzymatic assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., DprE1 inhibition in Mycobacterium tuberculosis cell lysates) .
- Kinetic studies : Determine inhibition constants (Ki) using Lineweaver-Burk plots; for LMWPTP, Ki ≈ 1.00 μM was reported .
- Cell-based validation : Assess efficacy in HepG2 or MCF-7 cell lines to confirm target engagement .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, controlled pH).
- Structural analogs comparison : Test derivatives (e.g., nitro vs. methoxy substitutions) to isolate functional group contributions .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity variations due to conformational flexibility .
Q. What methodologies are recommended for analyzing its pharmacokinetic (ADMET) profile?
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes to estimate metabolic half-life .
- Caco-2 permeability : Predict intestinal absorption using monolayer transepithelial resistance .
- In silico tools : SwissADME or ProTox-II predict toxicity risks (e.g., hepatotoxicity alerts due to nitro groups) .
Data Analysis & Mechanistic Studies
Q. How is the anti-tubercular mechanism of action validated experimentally?
- Gene knockdown : CRISPR/Cas9-mediated deletion of DprE1 in M. tuberculosis to confirm target specificity .
- Resistance studies : Isolate mutants with reduced susceptibility and sequence DprE1 for resistance-conferring mutations .
Q. What statistical approaches are used to interpret cytotoxicity data (e.g., IC₅₀ variability)?
- Dose-response curves : Fit data to a four-parameter logistic model using GraphPad Prism .
- ANOVA with post-hoc tests : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HT-29) to assess tissue-specific efficacy .
Tables of Key Findings
| Biological Activity | Target | IC₅₀/Ki | Cell Line/Model | Reference |
|---|---|---|---|---|
| Anti-tubercular | DprE1 | 0.8 μM | M. tuberculosis | |
| Cytotoxicity | Apoptosis | 15 μM | MCF-7 (breast cancer) | |
| Enzyme inhibition | LMWPTP | 1.00 μM | HepG2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
